Perifosina

Descripción general

Descripción

La perifosina es un nuevo alquilfosfolípido sintético, una clase de compuestos conocidos por sus propiedades antitumoralesEste compuesto ha demostrado un potencial significativo en la inducción de citotoxicidad en varias líneas celulares cancerosas, incluyendo el mieloma múltiple, el carcinoma de próstata y las células de carcinoma epitelial .

Aplicaciones Científicas De Investigación

La perifosina ha sido estudiada ampliamente por su potencial en varios campos científicos:

Química: Se utiliza como compuesto modelo para estudiar la química de los alquilfosfolípidos y las interacciones de membrana.

Biología: Se ha investigado por sus efectos en las membranas celulares y las vías de transducción de señales.

Medicina: Se ha explorado como agente terapéutico para varios cánceres, incluyendo el mieloma múltiple, el carcinoma de próstata y la metástasis cerebral. .

Industria: Se utiliza en el desarrollo de nuevos agentes antitumorales y como compuesto de referencia en la investigación farmacéutica

Mecanismo De Acción

La perifosina ejerce sus efectos al dirigirse a las membranas celulares y modular la permeabilidad de la membrana, la composición lipídica y el metabolismo de los fosfolípidos. Inhibe la vía de la proteína quinasa activada por mitógeno antiapoptótica y modula el equilibrio entre las vías de la proteína quinasa activada por mitógeno y la proteína quinasa activada por estrés, lo que lleva a la apoptosis. Los principales objetivos moleculares incluyen la proteína quinasa B, la proteína quinasa activada por mitógeno y la proteína quinasa C tipo alfa .

Análisis Bioquímico

Biochemical Properties

Perifosine targets cellular membranes, modulates membrane permeability, membrane lipid composition, phospholipid metabolism, and mitogenic signal transduction, resulting in cell differentiation and inhibition of cell growth . It inhibits Akt activation and induces apoptosis in PC-3 prostate carcinoma cells .

Cellular Effects

Perifosine has shown significant antitumor activity in murine models of cancer brain metastasis . It significantly prolonged the survival of DU 145 and NCI-H1915 orthotopic brain tumor mice . Moreover, the degree of suppression of NCI-H1915 tumor growth was associated with long-term exposure to a high level of perifosine at the tumor site and the resultant blockage of the PI3K/Akt signaling pathway, a decrease in tumor cell proliferation, and increased apoptosis .

Molecular Mechanism

Perifosine acts as an allosteric AKT inhibitor targeting the pleckstrin homology domain of AKT . It inhibits Akt activation and induces apoptosis in PC-3 prostate carcinoma cells . It also interrupts the PI3K/AKT/mTOR pathway .

Temporal Effects in Laboratory Settings

Perifosine could distribute into the brain and remain localized in that region for a long period . The degree of suppression of NCI-H1915 tumor growth was associated with long-term exposure to a high level of perifosine at the tumor site .

Dosage Effects in Animal Models

Perifosine significantly prolonged the survival of DU 145 and NCI-H1915 orthotopic brain tumor mice . Complete tumor regression was observed in the NCI-H1915 model . Perifosine also elicited much stronger antitumor responses against subcutaneous NCI-H1915 growth .

Metabolic Pathways

Perifosine modulates phospholipid metabolism . It interrupts the PI3K/AKT/mTOR pathway .

Transport and Distribution

Perifosine could distribute into the brain and remain localized in that region for a long period . It targets cellular membranes .

Subcellular Localization

Perifosine targets cellular membranes . It prevents the translocation of Akt to the plasma membrane .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La perifosina se sintetiza mediante un proceso de varios pasos que implica la reacción del bromuro de octadecilo con fosfato de 1,1-dimetilpiperidinio-4-il. Las condiciones de reacción típicamente implican el uso de disolventes como el etanol y el agua, y la reacción se lleva a cabo a temperaturas elevadas para garantizar la solubilización completa .

Métodos de producción industrial

La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción similares a las del laboratorio. El proceso está optimizado para obtener mayores rendimientos y pureza, a menudo incluyendo pasos de purificación adicionales, como la recristalización y la cromatografía, para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones

La perifosina experimenta varias reacciones químicas, entre ellas:

Oxidación: La this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la this compound, alterando su actividad biológica.

Sustitución: Las reacciones de sustitución, particularmente las sustituciones nucleófilas, pueden ocurrir en el grupo fosfato, dando lugar a la formación de diferentes análogos

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas y los alcoholes. Las reacciones se llevan a cabo típicamente a temperaturas y pH controlados para garantizar la especificidad y el rendimiento .

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de la this compound, cada uno con actividades biológicas distintas y posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Compuestos similares

Miltefosina: Otro alquilfosfolípido con propiedades antitumorales similares.

Edelfosina: Conocida por su capacidad para inducir apoptosis en las células cancerosas.

Erucilfosfocolina: Presenta mecanismos de acción y potencial terapéutico similares.

Unicidad

La perifosina es única en su capacidad para inhibir la proteína quinasa B al dirigirse al dominio de homología de pleckstrina, evitando su translocación a la membrana plasmática. Este mecanismo distinto la diferencia de otros inhibidores de la quinasa que se dirigen a la región de unión del trifosfato de adenosina .

Propiedades

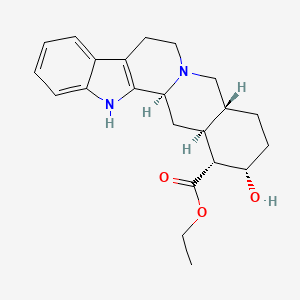

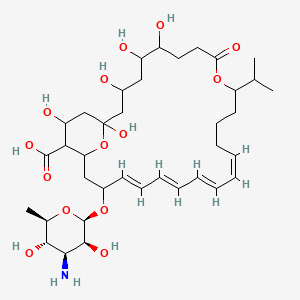

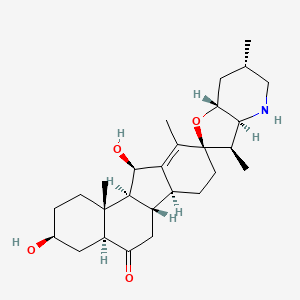

IUPAC Name |

(1,1-dimethylpiperidin-1-ium-4-yl) octadecyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H52NO4P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-29-31(27,28)30-25-20-22-26(2,3)23-21-25/h25H,4-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFPYBIJACMNJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OC1CC[N+](CC1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H52NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048946 | |

| Record name | Perifosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Targeting cellular membranes, perifosine modulates membrane permeability, membrane lipid composition, phospholipid metabolism, and mitogenic signal transduction, resulting in cell differentiation and inhibition of cell growth. This agent also inhibits the anti-apoptotic mitogen-activated protein kinase (MAPK) pathway and modulates the balance between the MAPK and pro-apoptotic stress-activated protein kinase (SAPK/JNK) pathways, thereby inducing apoptosis. | |

| Record name | Perifosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06641 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

157716-52-4 | |

| Record name | Perifosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157716-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perifosine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157716524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perifosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06641 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Perifosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=639966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perifosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,1-Dimethylpiperidin-1-ium-4-yl) octadecyl phosphate; 4-((Hydroxy(octadecyloxy)phosphinyl)oxy)-1,1-dimethylpiperidinium inner salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERIFOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GWV496552 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of perifosine?

A1: Perifosine primarily acts by inhibiting the phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathway. [, , , , , ] It achieves this by preventing the recruitment of AKT, a key protein in this pathway, to the cell membrane. [, ] This disrupts AKT's activation and downstream signaling, ultimately leading to growth inhibition and apoptosis in tumor cells. [, , ]

Q2: What are the downstream effects of perifosine on the PI3K/AKT pathway?

A3: Perifosine inhibits the phosphorylation of AKT and its downstream targets, including p70S6 kinase, GSK3, and mTOR. [, , ] This inhibition leads to cell cycle arrest, apoptosis induction, and autophagy. [, ]

Q3: Does perifosine affect other signaling pathways besides PI3K/AKT?

A4: Yes, perifosine has been shown to modulate other signaling pathways. It can activate the JNK pathway, which contributes to its proapoptotic effects. [, ] Additionally, perifosine can induce the expression of cyclooxygenase-2 (COX-2), and this induction contributes to its anticancer activity. []

Q4: How does perifosine affect the mammalian target of rapamycin (mTOR) pathway?

A5: Perifosine inhibits the mTOR pathway by promoting the degradation of major components in the mTOR axis, including mTOR, raptor, rictor, p70S6K, and 4E-BP1. [] This degradation is mediated by a GSK3/FBW7-dependent mechanism. []

Q5: What is the chemical structure of perifosine?

A5: Perifosine is an alkylphospholipid. Its chemical name is octadecyl-(1,1-dimethyl-piperidinio-4-yl)-phosphate.

Q6: What is the molecular weight of perifosine?

A6: The molecular weight of perifosine is 403.6 g/mol.

Q7: Is perifosine orally bioavailable?

A8: Yes, perifosine is orally bioavailable, making it a promising candidate for clinical development. [, , ] This oral bioavailability is a significant advantage over other AKT inhibitors, which are often poorly absorbed.

Q8: How does Perifosine accumulate in tumor tissues?

A9: Perifosine exhibits preferential accumulation in tumor tissues compared to plasma, contributing to its antitumor efficacy. [] While the exact mechanisms behind this preferential accumulation are not fully elucidated, it is hypothesized that differences in drug transporter expression and membrane lipid composition between tumor and normal cells may play a role. []

Q9: Is there a correlation between Perifosine's intratumoral concentration and its antitumor activity?

A10: Yes, a strong correlation has been observed between intratumoral Perifosine concentration and tumor growth inhibition. [] Higher intratumoral accumulation of Perifosine is associated with greater antitumor efficacy. []

Q10: What types of cancer cells are sensitive to Perifosine in vitro?

A11: In vitro studies have shown that Perifosine exhibits antitumor activity against a broad range of cancer cell lines, including multiple myeloma, Waldenstrom's macroglobulinemia, acute myelogenous leukemia, gastric cancer, lung cancer, head and neck cancer, medulloblastoma, and neuroblastoma. [, , , , , , , , , , , , , ]

Q11: Has Perifosine shown efficacy in in vivo models of cancer?

A12: Yes, Perifosine has demonstrated significant antitumor activity in various in vivo models, including human xenograft models of multiple myeloma, Waldenstrom's macroglobulinemia, gastric cancer, lung cancer, and squamous cell carcinoma. [, , , , , ]

Q12: Are there any clinical trials evaluating Perifosine as a cancer treatment?

A13: Yes, Perifosine has been investigated in various phases of clinical trials for multiple myeloma, Waldenstrom's macroglobulinemia, and colorectal cancer, among other cancers. [, , , , , , ]

Q13: How does Perifosine synergize with other anti-cancer agents?

A14: Perifosine has shown synergistic effects when combined with other anti-cancer agents, including bortezomib, rituximab, dexamethasone, doxorubicin, melphalan, and TRAIL. [, , , , ] These synergistic effects are likely due to targeting multiple signaling pathways involved in tumor cell survival and proliferation.

Q14: Does Perifosine enhance the cytotoxic activity of TRAIL?

A15: Yes, Perifosine enhances the cytotoxic activity of TRAIL, a protein that selectively induces apoptosis in cancer cells. [, ] Perifosine achieves this by increasing the expression of the TRAIL receptor, death receptor 5 (DR5), and by downregulating cFLIP, an inhibitor of the extrinsic apoptotic pathway. [, ]

Q15: Does Perifosine demonstrate activity against cancer cells that are resistant to conventional therapies?

A16: Yes, both in vitro and in vivo studies have shown that Perifosine exhibits antitumor activity against cancer cells resistant to conventional therapies, including those resistant to dexamethasone, alkylating agents, nucleoside analogues, and proteasome inhibitors. [, , , ] This suggests that Perifosine may be a promising therapeutic option for patients with relapsed or refractory cancers.

Q16: What is the impact of bone marrow stromal cells (BMSCs) on Perifosine's activity?

A17: Unlike some conventional therapies, Perifosine retains its cytotoxic activity against multiple myeloma cells even in the presence of BMSCs, which are known to provide a protective microenvironment for tumor cells. [] This suggests that Perifosine can overcome the protective effects of the bone marrow microenvironment, potentially leading to improved therapeutic outcomes.

Q17: Are there any known resistance mechanisms to Perifosine?

A18: While Perifosine has shown promise in overcoming resistance to some conventional therapies, emerging evidence suggests that resistance mechanisms can develop. For example, activation of the MEK/ERK pathway has been implicated in resistance to Perifosine in Waldenstrom's macroglobulinemia. [] Combining Perifosine with MEK inhibitors may be a potential strategy to overcome this resistance. []

Q18: What are the common side effects observed with Perifosine in clinical trials?

A19: Common side effects reported in clinical trials include nausea, vomiting, diarrhea, fatigue, and increased creatinine levels. [, ] These side effects are generally manageable with supportive care and dose adjustments.

Q19: Does Perifosine cause peripheral neuropathy, a common side effect of some chemotherapies?

A20: Unlike some conventional chemotherapies, Perifosine has not been associated with peripheral neuropathy in clinical trials. [, ] This favorable safety profile makes it an attractive candidate for further clinical development.

Q20: How is Perifosine concentration measured in biological samples?

A22: Liquid chromatography-mass spectrometry (LC-MS) is a commonly used technique for measuring Perifosine concentrations in biological samples, such as plasma and tumor tissues. [] This method offers high sensitivity and specificity for accurate quantification of Perifosine.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B1684258.png)

![2-Hydroxynaphthalene-1-carbaldehyde [(2-hydroxy-1-naphthyl)methylene]hydrazone](/img/structure/B1684262.png)

![[6-[4-(dimethylamino)-5-hydroxy-6-[[(11Z,13E)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1684265.png)

![1-[3-(3,4-Dichlorophenyl)-3-[2-(1-methyl-4-phenylpiperidin-1-ium-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone](/img/structure/B1684271.png)

![N-cyclopropyl-6-[4-[(2-phenylbenzoyl)amino]benzoyl]-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxamide](/img/structure/B1684274.png)